molecular formula C19H25N5O3S B2916326 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1018156-52-9

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2916326
CAS RN: 1018156-52-9
M. Wt: 403.5
InChI Key: GQBGLTQKYIYLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H25N5O3S and its molecular weight is 403.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Insecticidal Applications

Researchers have utilized a precursor similar to the specified compound for synthesizing various heterocycles, including pyrrole, pyridine, and coumarin derivatives. These compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in developing new insecticides for agricultural applications (Fadda et al., 2017).

Antimicrobial and Surface Activity

Another study focused on synthesizing heterocyclic derivatives with coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene rings starting from a similar precursor. These compounds were also propoxylated to produce nonionic surface active agents, which were evaluated for their antimicrobial and surface activities (El-Sayed et al., 2015).

Antitumor Activity

Further extending the chemical utility, compounds synthesized from related precursors have shown promising antitumor activity. One study synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives and investigated their antitumor activity. Some compounds demonstrated significant inhibitory effects on various cell lines, suggesting their potential as therapeutic agents in cancer treatment (Albratty et al., 2017).

properties

IUPAC Name

2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-2-16-21-22-18(28-16)20-15(25)11-23-14-10-6-9-13(14)17(26)24(19(23)27)12-7-4-3-5-8-12/h12H,2-11H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBGLTQKYIYLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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